Acetic acid;1-chloroethanol

Description

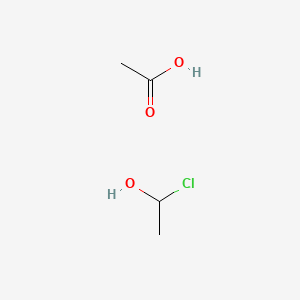

Structure

2D Structure

Properties

CAS No. |

32718-13-1 |

|---|---|

Molecular Formula |

C4H9ClO3 |

Molecular Weight |

140.56 g/mol |

IUPAC Name |

acetic acid;1-chloroethanol |

InChI |

InChI=1S/C2H5ClO.C2H4O2/c2*1-2(3)4/h2,4H,1H3;1H3,(H,3,4) |

InChI Key |

JZYWUZPZZYVFSS-UHFFFAOYSA-N |

Canonical SMILES |

CC(O)Cl.CC(=O)O |

Origin of Product |

United States |

Mechanistic Investigations of Reactivity and Transformation Pathways

Hydrolytic Pathways of 1-Chloroethyl Acetate (B1210297)

The hydrolysis of 1-chloroethyl acetate is highly dependent on the pH of the reaction medium, proceeding through distinct acid- and base-catalyzed mechanisms.

Acid-Catalyzed Hydrolysis and Transesterification

Under acidic conditions, the hydrolysis of esters is a reversible process. libretexts.orgchemguide.co.uk In the presence of a dilute acid catalyst, such as hydrochloric acid or sulfuric acid, and an excess of water, 1-chloroethyl acetate can be hydrolyzed to acetic acid and 1-chloroethanol (B3344066). libretexts.orgchemguide.co.uk The mechanism involves the initial protonation of the carbonyl oxygen by a hydronium ion, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.uk A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 1-chloroethanol regenerates the acid catalyst and yields acetic acid. libretexts.orgchemguide.co.uk

Interestingly, in the presence of an alcohol, such as methanol (B129727) with methanolic HCl, transesterification can occur. This reaction yields methyl acetate and 1-chloroethanol, with the alpha-chloro group remaining intact. This demonstrates the preference for nucleophilic attack at the acyl carbon over the alpha-carbon under these conditions.

Table 1: Products of Acid-Catalyzed Reactions of 1-Chloroethyl Acetate

| Reactant | Conditions | Major Products | Observations |

| 1-Chloroethyl acetate | Dilute HCl (aq), Heat | Acetic acid, 1-Chloroethanol | Reversible hydrolysis |

| 1-Chloroethyl acetate | Methanolic HCl, 25°C | Methyl acetate, 1-Chloroethanol | Transesterification, Retains α-Cl, 90% yield |

Base-Catalyzed Hydrolysis and Competing Elimination

In alkaline media, the hydrolysis of 1-chloroethyl acetate is effectively irreversible and proceeds via nucleophilic acyl substitution. vernier.com The hydroxide (B78521) ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the 1-chloroethoxide ion, which is a better leaving group than the hydroxide ion. A rapid proton transfer from the newly formed carboxylic acid to the alkoxide yields the carboxylate salt and 1-chloroethanol. vernier.comscihub.org

However, at elevated temperatures, a competing elimination pathway can become significant. This suggests that under more forceful conditions, the hydroxide ion can also act as a base, abstracting a proton from the alpha-carbon, leading to the formation of vinyl acetate and chloride ion via an E2 mechanism.

Table 2: Products of Base-Catalyzed Hydrolysis of 1-Chloroethyl Acetate

| Reactant | Conditions | Major Products | Competing Products (at elevated temp.) |

| 1-Chloroethyl acetate | NaOH (aq), Reflux | Acetic acid, 1-Chloroethanol | Vinyl acetate, Chloride ion |

Nucleophilic Substitution Reactions

The presence of a chlorine atom on the carbon adjacent to the ester oxygen introduces a second reactive site for nucleophilic attack.

Reactivity at the Alpha-Chloro Functionality

The carbon atom bonded to the chlorine is electrophilic and susceptible to nucleophilic substitution (SN2) reactions. This reactivity is a hallmark of alpha-halo esters. The electron-withdrawing nature of both the adjacent ester group and the chlorine atom polarizes the C-Cl bond, making the carbon atom a target for nucleophiles. This allows for the displacement of the chloride ion by a variety of nucleophiles, leading to the synthesis of diverse derivatives. For instance, reactions with nucleophiles can lead to the formation of new carbon-heteroatom bonds at this position.

Influence of Chlorine Atom Electronegativity on Carbon Reactivity

The high electronegativity of the chlorine atom is a key factor governing the reactivity of the alpha-carbon. It creates a significant partial positive charge on the carbon, enhancing its electrophilicity and susceptibility to nucleophilic attack. This inductive effect is crucial for the SN2 reactions that occur at this center. The electron-withdrawing effect of the chlorine atom makes the carbon atom more susceptible to nucleophilic attack, which is a fundamental aspect of its mechanism of action as an alkylating agent.

Elimination Pathways

Elimination reactions, particularly E2 reactions, are a potential pathway for 1-chloroethyl acetate, competing with nucleophilic substitution, especially in the presence of a strong, sterically hindered base. In an E2 reaction, a base abstracts a proton from the carbon adjacent to the carbon bearing the leaving group (the chlorine atom), while the leaving group departs simultaneously, resulting in the formation of a double bond. libretexts.orglibretexts.org For 1-chloroethyl acetate, this would lead to the formation of vinyl acetate.

The regioselectivity of elimination reactions is generally governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. libretexts.orglibretexts.org However, the stereochemistry of the substrate can also play a crucial role, with a trans-diaxial arrangement of the proton and the leaving group being preferred for E2 eliminations in cyclic systems. amazonaws.com While 1-chloroethyl acetate is acyclic, the principles of stereoelectronic control still apply, influencing the transition state geometry. The competition between substitution and elimination is influenced by factors such as the strength and steric bulk of the base, the solvent, and the temperature. masterorganicchemistry.com

Base-Induced Dehydrohalogenation

The removal of a hydrogen and a halogen from an alkyl halide is known as dehydrohalogenation, a fundamental elimination reaction. In the case of 1-chloroethyl acetate, this process is typically induced by a base and leads to the formation of an alkene. The reaction can proceed through different mechanisms, most commonly the E1 (elimination, unimolecular) or E2 (elimination, bimolecular) pathway. libretexts.org

The E2 mechanism involves a single, concerted step where the base abstracts a proton from the carbon adjacent to the one bearing the chlorine atom, while simultaneously the C-Cl bond breaks and a double bond forms. libretexts.org The rate of the E2 reaction is dependent on the concentration of both the substrate (1-chloroethyl acetate) and the base. Strong, bulky bases favor the E2 pathway. For example, using a bulky base like potassium tert-butoxide would preferentially abstract the less sterically hindered primary hydrogen. youtube.com

The E1 mechanism is a two-step process. The first step involves the slow departure of the leaving group (chloride ion) to form a carbocation intermediate—in this case, the 1-acetoxyethyl cation. libretexts.org This step is the rate-determining step. In the second step, a weak base abstracts a proton from the adjacent carbon, leading to the formation of the double bond. libretexts.org

The choice between the E1 and E2 mechanism is influenced by several factors, including the strength of the base, the nature of the solvent, and the structure of the substrate. Strong bases typically favor the E2 mechanism, whereas weaker bases and polar protic solvents that can stabilize the carbocation intermediate favor the E1 pathway. libretexts.org

Formation of Vinyl Acetate

Vinyl acetate is the primary product of the base-induced dehydrohalogenation of 1-chloroethyl acetate. The reaction involves the elimination of a molecule of hydrogen chloride (HCl).

CH₃COOCH(Cl)CH₃ + Base → CH₃COOCH=CH₂ + Base-H⁺ + Cl⁻

This transformation is a crucial step in certain synthetic routes. While the major industrial production of vinyl acetate involves the palladium-catalyzed reaction of ethylene (B1197577) and acetic acid with oxygen, alternative routes exist. wikipedia.orgacs.org One such alternative involves the addition of hydrogen halides to vinyl acetate to produce 1-haloethyl acetates. wikipedia.org The reverse of this reaction, the elimination of HCl from 1-chloroethyl acetate, provides a direct pathway back to vinyl acetate. Another route to vinyl acetate involves the thermal decomposition of ethylidene diacetate, which can be formed from acetaldehyde (B116499) or via the addition of acetic acid to vinyl acetate. wikipedia.orgacs.org

The synthesis of vinyl acetate from acetylene (B1199291) and acetic acid, a method first developed in 1912, can also proceed through an intermediate that is structurally related to 1-chloroethyl acetate's reaction products. wikipedia.orgacs.org

Computational and Theoretical Studies of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms, including the stability of transient intermediates like carbocations and the selectivity of reaction pathways.

Stability and Reactivity of 1-Chloroethyl Cations

The 1-chloroethyl cation (CH₃CHCl⁺) and its isomeric counterpart, the 1-acetoxyethyl cation (CH₃CH(OC(O)CH₃)⁺), are key intermediates in reactions involving 1-chloroethyl acetate, particularly under conditions favoring an E1 mechanism. The stability of these carbocations is a critical factor in determining reaction rates and pathways. Computational studies, particularly those using density functional theory (DFT), allow for the evaluation of carbocation stability. frontiersin.org

The stability of a carbocation is influenced by inductive effects and hyperconjugation. For instance, the stability difference between carbocations of consecutive orders (e.g., primary vs. secondary) is typically in the range of 10–20 kcal/mol. nih.gov In the case of substituted carbocations, hyperconjugation can contribute significantly to stabilization, with effects sometimes similar in magnitude to conjugation. frontiersin.org For the tertiary carbocation (CH₃)₃C⁺, the delocalization energy due to hyperconjugation is calculated to be around 45 kcal/mol. frontiersin.org The oxygen atom in the acetate group can also stabilize an adjacent positive charge through resonance, a factor that influences the reactivity of the 1-acetoxyethyl cation.

Ab initio calculations are a class of computational methods that rely on first principles of quantum mechanics without the use of experimental data. These calculations are instrumental in determining the geometries and energies of molecules and transition states. frontiersin.org They can be used to compute the energy barriers for isomerization between different carbocation structures, such as the migration of a hydrogen or an alkyl group (a 1,2-shift). nih.gov

For simple carbocations, these calculations have shown that C/H shifts can be nearly "barrierless" when there is a large stability difference between the initial and final carbocations. nih.gov The energy profile for such rearrangements can be meticulously mapped to understand the feasibility and kinetics of the transformation. For example, ab initio and DFT studies on the ethyl cation have quantified the stabilization energy from hyperconjugation, providing insight into the fundamental nature of carbocation stability. frontiersin.org

Table 1: Calculated Hyperconjugation/Resonance Energies for Various Carbocations This table illustrates the stabilization energies calculated for different carbocations, providing context for the stability of intermediates like the 1-chloroethyl cation. Data is derived from computational studies. frontiersin.org

| Carbocation | Substituent(s) | Stabilization Energy (kcal/mol) |

| Ethyl Cation | CH₃ | ~30 |

| Isopropyl Cation | 2 x CH₃ | ~40 |

| tert-Butyl Cation | 3 x CH₃ | ~45 |

| Allyl Cation | -CH=CH₂ | ~55 |

| Benzyl Cation | -C₆H₅ | ~69 |

Hydrogen Abstraction Selectivity in Ethanol (B145695) Chlorination

The chlorination of ethanol involves the abstraction of a hydrogen atom by a chlorine radical (Cl•) as a key step. Ethanol possesses hydrogen atoms in three distinct chemical environments: on the methyl group (CH₃), the methylene (B1212753) group (CH₂), and the hydroxyl group (OH). Theoretical studies investigate the selectivity of this abstraction process.

Studies on hydrogen abstraction by chlorine radicals from various alcohols show that this reaction is slower than from alkanes, indicating the presence of a small reaction barrier. nih.gov The rate constants depend on the molecular structure. Quantum chemistry calculations on similar systems, such as amino acids, reveal that the presence of electron-withdrawing groups (like -COOH or -NH₃⁺) can significantly influence the reactivity and regioselectivity of hydrogen abstraction by a chlorine atom. acs.org These polar effects can deactivate certain positions, even if they are thermodynamically more favorable for abstraction. acs.org

In the case of ethanol, the methylene (α-carbon) hydrogens are generally more susceptible to abstraction due to the stabilizing effect of the adjacent oxygen atom on the resulting radical. However, the selectivity can be influenced by factors such as the reaction phase (gas vs. solution) and the presence of polar substituents. nih.govnih.gov

Theoretical Approaches to Halohydrin Decomposition

Halohydrins are compounds containing a halogen and a hydroxyl group on adjacent carbon atoms. chemistrysteps.com 1-Chloroethanol is the parent halohydrin of 1-chloroethyl acetate. The decomposition of halohydrins is a well-studied process, often leading to the formation of epoxides through an intramolecular SN2 reaction. chemistrysteps.combyjus.com

This reaction is typically initiated by a base, which deprotonates the hydroxyl group to form an alkoxide. The resulting nucleophilic oxygen then attacks the adjacent carbon bearing the halogen, displacing the halide ion and forming a three-membered epoxide ring. chemistrysteps.com

Mechanism of Halohydrin Cyclization to Epoxide

Deprotonation: A base removes the proton from the hydroxyl group.

Intramolecular Attack: The resulting alkoxide acts as an internal nucleophile.

Displacement: The nucleophile attacks the carbon with the halogen, which acts as the leaving group.

Theoretical approaches can model this entire pathway, calculating the energy of the reactants, the transition state, and the product. These studies confirm that the reaction requires an anti-periplanar arrangement of the hydroxyl and halogen groups for the backside attack of the SN2 mechanism to occur efficiently. chemistrysteps.com The formation of halohydrins themselves from alkenes proceeds via a cyclic halonium ion intermediate, leading to anti-addition of the halogen and the hydroxyl group, which sets up the correct stereochemistry for subsequent epoxide formation. masterorganicchemistry.comlibretexts.orglibretexts.org

Advanced Derivatization and Structural Modification

Synthesis of Chiral Chloroethyl Derivatives

The creation of chiral molecules is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, and various strategies have been developed to achieve this. york.ac.uk The synthesis of chiral chloroethyl derivatives often involves methods like kinetic resolution or the use of chiral catalysts to control the stereochemistry of the product.

One prominent method is the dynamic kinetic resolution (DKR) of chlorohydrins. For instance, various aromatic chlorohydrins can be resolved using Pseudomonas cepacia lipase (B570770) (PS-C “Amano” II) in combination with a ruthenium catalyst. This process yields chiral chlorohydrin acetates with high enantiomeric excess. organic-chemistry.org This enzymatic and chemo-catalytic approach allows for the transformation of a racemic mixture into a single, desired enantiomer of the acetylated chlorohydrin. organic-chemistry.org

Another approach involves the catalytic asymmetric synthesis of allylic esters. Prochiral (Z)-2-alkene-1-ols can be converted into their trichloroacetimidate (B1259523) intermediates. These intermediates then undergo an enantioselective SN2′ substitution with carboxylic acids in the presence of a palladium(II) catalyst to form chiral allylic esters. scispace.com This method provides a versatile route to enantioenriched branched allylic esters from simple starting materials. scispace.com

Furthermore, asymmetric condensation reactions can be employed to generate chiral esters. Organocatalysts, such as pentanidium, can facilitate the asymmetric condensation of prochiral sulfinates with alcohols to produce enantioenriched sulfinate esters. nih.govntu.edu.sg This strategy has been successfully applied to a wide array of sulfinates and bioactive alcohols, demonstrating its broad applicability in synthesizing chiral molecules. nih.govntu.edu.sg

Table 1: Methods for Synthesis of Chiral Derivatives

| Method | Catalyst/Reagent | Substrate | Product | Key Feature |

| Dynamic Kinetic Resolution | Pseudomonas cepacia lipase & Ru catalyst | Aromatic chlorohydrins | Chiral chlorohydrin acetates | High enantiomeric excess |

| Asymmetric Allylic Esterification | Palladium(II) catalyst | Prochiral (Z)-2-alkene-1-ols | Chiral allylic esters | Enantioselective SN2′ substitution |

| Asymmetric Condensation | Pentanidium organocatalyst | Prochiral sulfinates and alcohols | Enantioenriched sulfinate esters | Broad substrate compatibility |

Preparation of Amino Acid and Dipeptide Chloromethyl Esters

Amino acid esters are crucial intermediates in various fields, including peptide synthesis and medicinal chemistry. nih.gov The preparation of these esters can be achieved through several methods, often involving the protection of the amino group followed by esterification. A straightforward method for preparing amino acid methyl esters involves the reaction of amino acids with methanol (B129727) in the presence of trimethylchlorosilane at room temperature, which yields the corresponding ester hydrochlorides in good to excellent yields. nih.gov

For more specialized applications, such as the synthesis of prodrugs, N-blocked amino acid and dipeptide chloromethyl esters are valuable reagents. A common strategy for their synthesis involves the reaction of an N-protected amino acid or dipeptide with a chloromethylating agent. One such method utilizes the caesium salt of the N-protected amino acid, which is then reacted with bromochloromethane (B122714) in N,N'-dimethylformamide (DMF). This approach offers a simple, mild, and efficient route to the desired chloromethyl esters.

The synthesis of N-(aminocycloalkylene)amino acid derivatives provides another example of advanced amino acid modification. This can be achieved by converting enantiopure α-hydroxy acid esters into their corresponding chiral triflate esters. These triflates then undergo a nucleophilic substitution (SN2) reaction with aminopyrrolidine or aminopiperidine derivatives. This reaction proceeds with an inversion of configuration to yield methyl 2-[(Boc-amino)cycloamin-1-yl]alkanoates in high yield and with high enantiomeric and diastereomeric purity. nih.gov

Table 2: Synthesis of Amino Acid Esters

Synthesis of Steroidal Esters Incorporating Chloroethyl Moieties

Steroids are a critical class of bioactive molecules, and their structural modification can lead to compounds with enhanced therapeutic properties. The introduction of ester functionalities, particularly those containing chloroethyl groups, has been a strategy to develop new derivatives with potential applications, for example, as antineoplastic agents. nih.govresearchgate.net

A general method for the preparation of steroidal esters involves the esterification of an alcoholic hydroxyl group on the steroid scaffold with a suitable carboxylic acid. google.com For the incorporation of chloroethyl moieties, steroidal alcohols can be conjugated with carboxylic acids bearing a bis(2-chloroethyl)amino group, a structure characteristic of nitrogen mustards. nih.govresearchgate.net For instance, the aromatic nitrogen mustard 2-[4-N,N-bis(2-chloroethyl)amino-phenyl]butanoic acid can be synthesized and then esterified with various steroidal alcohols. nih.gov

The synthesis of these steroidal esters often proceeds via the formation of an asymmetric anhydride (B1165640) of the carboxylic acid, which then reacts with the steroidal alcohol. researchgate.net Another approach involves the use of a dehydrating agent and a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the esterification between the steroidal alcohol and the carboxylic acid in a suitable solvent like chloroform. google.com

These synthetic strategies allow for the creation of a diverse library of steroidal esters with chloroethyl groups attached at various positions on the steroid nucleus, enabling the exploration of structure-activity relationships. nih.govresearchgate.net

Table 3: Synthesis of Steroidal Esters with Chloroethyl Moieties

| Steroid Derivative | Carboxylic Acid Moiety | Synthetic Method |

| Esters of various steroidal alcohols | 2-[4-N,N-bis(2-chloroethyl)amino-phenyl]butanoic acid | Conjugation of the acid with steroidal alcohols |

| Esters of 7-keto steroids | 4-N,N-bis(2-chloroethyl)aminophenylbutyric acid (CHL) | Asymmetric anhydride procedure |

| General steroidal carboxylates | C2-C18 Alkanoic acids (e.g., Acetic Acid) | Dehydrating agent and DMAP catalyst |

Regioselective Synthesis of Chlorohydrin Esters

Chlorohydrin esters are versatile synthetic intermediates, and their regioselective synthesis is of significant interest. The ring-opening of epoxides is a primary method for generating chlorohydrins and their derivatives. The reaction of epoxides with acyl halides provides a direct route to halohydrin esters. researchgate.net The regioselectivity of this reaction can be controlled, allowing for the specific formation of the desired isomer. researchgate.net

A powerful three-component coupling reaction catalyzed by rhodium can also be employed. This method involves the reaction of alkyl halides, carbon monoxide, and epoxides to regioselectively produce halohydrin esters. researchgate.net This catalytic approach offers an efficient pathway to these valuable building blocks from readily available starting materials. researchgate.net

Furthermore, the reaction of epoxides with a combination of reagents that can deliver both a chloride ion and an acyl group can lead to the formation of chlorohydrin esters. For instance, the synthesis of 2-chloroethyl benzoates can be achieved from the reaction of carboxylic acids with 1,2-dichloroethane (B1671644) under mild conditions. rsc.org While not a direct ring-opening, this illustrates the formation of a chloroethyl ester from a chloro-source and a carboxylic acid.

The synthesis of enantioenriched β-chlorohydrins can be accomplished through a chemoenzymatic cascade. This involves a gold(I)-catalyzed hydration of an α-chloroketone precursor followed by a bioreduction step, yielding aliphatic β-chlorohydrins with high yield and excellent stereoselectivity. researchgate.net These chlorohydrins can then be esterified to produce the corresponding chiral chlorohydrin esters.

Table 4: Regioselective Synthesis of Chlorohydrin Esters

| Method | Substrates | Catalyst/Reagent | Product |

| Acyl Halide Reaction | Epoxides, Acyl Halides | - | Halohydrin Esters |

| Three-Component Coupling | Alkyl Halides, CO, Epoxides | Rhodium Catalyst | Halohydrin Esters |

| Chemoenzymatic Cascade | α-Chloroketones | Gold(I) catalyst, Bioreduction | Enantioenriched β-Chlorohydrins |

| Dichloroalkane Reaction | Carboxylic Acids, 1,2-Dichloroethane | TBHP, Water | 2-Chloroethyl Esters |

Spectroscopic and Computational Characterization of Chloroethanol and Its Derivatives

Conformational Analysis and Rotational Isomerism

1-Chloroethanol (B3344066) exists as a mixture of conformational isomers, or conformers, which arise from the rotation around the C-O single bond. mdpi.com The interplay of steric and electronic effects governs the relative stability and population of these conformers.

Infrared (IR) spectroscopy is a powerful tool for investigating the conformational isomerism of molecules. Although specific IR studies on 1-chloroethanol conformers are not detailed in the provided search results, the principles of such an analysis can be described. The IR spectrum of 1-chloroethanol would be characterized by absorption bands corresponding to the vibrational modes of its functional groups. These include C-H stretching vibrations, typically found in the 2850-3000 cm⁻¹ region, and C-O stretching vibrations. docbrown.info The C-Cl stretching vibrations are expected at lower wavenumbers, generally in the 580-780 cm⁻¹ range. docbrown.info

The distinct spatial arrangement of atoms in each conformer (A and S) would result in slight differences in their vibrational frequencies. By analyzing the IR spectrum at varying temperatures, the relative intensities of the absorption bands unique to each conformer can be used to determine their relative populations and the enthalpy difference between them. researchgate.net The region below 1500 cm⁻¹ is considered the "fingerprint region," where complex overlapping vibrations create a unique pattern for each conformer, aiding in their identification. docbrown.infodocbrown.info

Computational chemistry provides a powerful means to investigate the conformational landscape of molecules like 1-chloroethanol. Theoretical studies have identified two stable rotamers for 1-chloroethanol, designated as A and S. mdpi.com These conformers are interconverted by torsion around the C–O bond. mdpi.com

Conformer A: In this rotamer, the dihedral angle between the O-H and C-H groups is approximately 180°. mdpi.com

Conformer S: In this rotamer, the dihedral angle between these two groups is about 60°. mdpi.com

Ab initio calculations have determined that the A conformer is more stable than the S conformer by 3.85 kJ/mol. mdpi.com Consequently, at a temperature of 300 K and in the absence of external fields, the A conformer is the predominant species, with a relative population of 82%. mdpi.com

Table 1: Calculated Properties of 1-Chloroethanol Conformers

| Conformer | Dihedral Angle (H-O-C-H) | Relative Energy (kJ/mol) | Population at 300 K |

|---|---|---|---|

| A | ~180° | 0 | 82% |

This table presents data derived from computational modeling of 1-chloroethanol conformers. mdpi.com

The ability to select or isolate specific conformers from a mixture is of great interest in chemical physics. The use of electrostatic hexapoles has been theoretically demonstrated as a method for controlling the conformer composition of a molecular beam of 1-chloroethanol. mdpi.comresearchgate.net An electrostatic hexapole generates an inhomogeneous electric field that can focus molecules based on their Stark effect, which depends on the molecule's dipole moment. researchgate.net

Simulations of the focusing curves for the A and S conformers of 1-chloroethanol have shown that it is possible to alter the composition of the molecular beam by varying the voltage applied to the hexapole. mdpi.com The S conformer, despite being less stable, exhibits a steeper increase in beam intensity at low hexapole voltages. mdpi.com This allows for conditions where the relative population of the S conformer can be increased to over 50%, particularly at 300 K with a 1-meter hexapole. mdpi.com Conversely, high hexapole voltages lead to a better selection of the more stable A conformer. mdpi.com

Table 2: Conformer Selection of 1-Chloroethanol by an Electrostatic Hexapole

| Condition | Effect on Conformer Population |

|---|---|

| Low Hexapole Voltage | Enrichment of the S conformer |

| High Hexapole Voltage | Enrichment of the A conformer |

This table summarizes the effects of external fields and temperature on the conformer populations of 1-chloroethanol in a molecular beam. mdpi.com

Quantum Mechanical Calculations for Molecular Properties

Quantum mechanical calculations are essential for predicting a wide range of molecular properties with high accuracy, providing insights into chemical bonding, reactivity, and spectroscopic behavior. nih.gov

The molecular electrostatic potential (MEP) is a valuable property derived from quantum mechanical calculations that helps in analyzing and predicting a molecule's reactive behavior. nih.gov It represents the electrostatic potential created in the space around a molecule by its nuclei and electrons. nih.gov The MEP is a useful indicator of the sites or regions of a molecule that are susceptible to electrophilic or nucleophilic attack. nih.govresearchgate.net

For 1-chloroethanol, the MEP would show regions of negative potential around the electronegative oxygen and chlorine atoms, indicating their ability to attract electrophiles. Conversely, a region of positive potential would be expected around the hydrogen atom of the hydroxyl group, making it a potential site for interaction with nucleophiles. The MEP map provides a visual representation of the charge distribution and is a powerful tool for understanding intermolecular interactions. researchgate.net

The energetic landscape of chlorinated intermediates like 1-chloroethanol can be mapped out using computational methods. For 1-chloroethanol, the landscape is relatively simple, consisting of the two primary conformers, A and S, and the energy barrier to their interconversion. mdpi.com The A conformer represents the global energy minimum, while the S conformer is a local minimum with a higher energy of 3.85 kJ/mol. mdpi.com

For comparison, the energetic landscape of 2-chloroethanol (B45725) is significantly more complex, featuring five stable conformers (denoted Aa, As, Sa, Ss+, and Ss−) arising from rotations around both the C-C and C-O bonds. mdpi.comresearchgate.net The relative energies of these conformers vary, with the Ss+ conformer being the most predominant at 300 K, accounting for 88% of the population. mdpi.com This highlights how the position of the chlorine atom significantly influences the conformational preferences and energetic landscape of the molecule.

Table 3: Relative Energies of 2-Chloroethanol Conformers

| Conformer | Relative Energy (kJ/mol) | Relative Population at 300 K |

|---|---|---|

| Ss+ | 0 | 88.0% |

| As | ~7.3 | <5% |

| Aa | ~7.3 | <5% |

| Sa | 10.2 | 1.5% |

This table presents the calculated relative energies and populations of the conformers of 2-chloroethanol, illustrating a more complex energetic landscape compared to 1-chloroethanol. mdpi.com

Applications in Complex Organic Synthesis

Role as an Intermediate in Pharmaceutical Synthesis

The pharmaceutical industry relies heavily on the efficient and selective synthesis of complex organic molecules to develop new therapeutic agents. 1-Chloroethyl acetate (B1210297) plays a crucial role in this endeavor, serving as a versatile intermediate in the synthesis of various bioactive compounds and as a precursor for drug development.

A notable example of 1-chloroethyl acetate's application is in the synthesis of an oxathiolane drug substance intermediate. In a key transformation, 1-chloroethyl acetate is generated in situ through the reaction of hydrogen chloride with vinyl acetate. This intermediate is then utilized in a subsequent cyclization reaction to form the oxathiolane ring, a core structure present in several antiviral medications. The reaction's sensitivity to pressure and temperature highlights the delicate nature of handling this reactive intermediate to achieve high yields of the desired bioactive molecule.

| Parameter | Condition | Effect on Outcome |

| Reaction Vessel | Sealed | Significantly higher yields |

| Temperature | Lowered | Increased yield |

This interactive data table illustrates the influence of reaction conditions on the synthesis of the dichlorinated intermediate, a precursor to the oxathiolane drug substance.

The development of new drugs often involves the modification of existing molecular scaffolds to enhance efficacy and reduce side effects. 1-Chloroethyl acetate serves as a valuable precursor in this process, providing a reactive handle for the introduction of specific functional groups. Its ability to act as an alkylating agent allows for the derivatization of various lead compounds, facilitating the exploration of structure-activity relationships and the optimization of pharmacological properties.

Utility in Agrochemical Synthesis

The synthesis of modern agrochemicals, such as pesticides and herbicides, requires the development of complex molecules that are both effective and environmentally benign. While specific, publicly available examples detailing the use of 1-chloroethyl acetate in the synthesis of commercial agrochemicals are limited, its structural motifs are found in various patented agrochemical compounds. For instance, the chloroacetyl group is a component of several classes of herbicides. The reactivity of 1-chloroethyl acetate makes it a plausible intermediate for introducing this functional group into larger, more complex agrochemical structures. Ethyl chloroacetate, a related compound, is known to be an intermediate in the production of certain pesticides, suggesting a potential role for 1-chloroethyl acetate in similar synthetic strategies.

Reagent in Specific Organic Transformations

Beyond its role as a synthetic intermediate, 1-chloroethyl acetate can also function as a reagent in specific organic transformations, enabling the construction of key chemical bonds and functional groups.

Chloromethylation is a crucial reaction in organic synthesis that introduces a chloromethyl group (-CH2Cl) onto an aromatic ring. This functional group can be readily converted into other functionalities, making it a valuable synthetic handle. The standard method for chloromethylation involves the use of formaldehyde and hydrogen chloride, often with a Lewis acid catalyst. While there is no direct evidence in the reviewed literature of 1-chloroethyl acetate being used as a primary reagent for the chloromethylation of aromatic compounds, its structural features suggest a potential, albeit unconventional, role. In theory, under specific catalytic conditions, it could potentially act as a source of a chloromethyl equivalent. However, this application is not a standard or documented use of the compound.

Alpha-halo ketones are important synthetic intermediates used in the construction of various heterocyclic compounds and other complex molecules. The most common methods for their synthesis involve the direct halogenation of a ketone using a halogenating agent. There is no direct evidence from the surveyed literature to suggest that 1-chloroethyl acetate is a standard reagent for the synthesis of alpha-halo ketones. The established routes to these compounds typically involve the reaction of an enol or enolate with a source of electrophilic halogen.

Applications in Enzyme Studies

The study of how enzymes interact with synthetic substrates like 1-chloroethyl acetate provides significant insights into their catalytic capabilities. This molecule can be acted upon by two primary classes of enzymes: esterases (including lipases) and haloalkane dehalogenases. Investigating these interactions helps to delineate the factors governing enzyme behavior and to explore their potential as biocatalysts in synthetic chemistry.

Enzyme specificity is a critical characteristic that dictates the range of substrates an enzyme can effectively bind and convert into products. The mechanism of action, on the other hand, describes the precise series of steps through which this conversion occurs. For 1-chloroethyl acetate, these aspects are primarily explored through the lenses of esterases and haloalkane dehalogenases.

Esterases and Lipases:

Esterases are a broad class of hydrolases that catalyze the cleavage of ester bonds. Their substrate specificity is often governed by the nature of both the acyl and the alcohol moieties of the ester. For 1-chloroethyl acetate, the acyl group is a simple acetyl group, which is generally well-accepted by many esterases. The alcohol part, 1-chloroethanol (B3344066), introduces a halogen atom, which can influence substrate binding and turnover.

The specificity of lipases, a subclass of esterases, is influenced by the molecular properties of the enzyme, the structure of the substrate, and factors affecting the enzyme-substrate binding nih.gov. Lipases are known to hydrolyze a wide range of esters, and their specificity is often related to the chain length of the fatty acid component uspu.ruresearchgate.net. While typically acting on triglycerides, many lipases also show activity towards simpler esters. The presence of a chlorine atom on the ethyl group of 1-chloroethyl acetate can affect its binding within the hydrophobic active site of a lipase (B570770), potentially influencing the reaction rate compared to unsubstituted ethyl acetate.

The catalytic mechanism of esterase-mediated hydrolysis of 1-chloroethyl acetate is expected to follow the canonical serine hydrolase pathway. This mechanism involves a catalytic triad composed of serine, histidine, and a carboxylic acid (aspartate or glutamate). The serine's hydroxyl group, activated by the histidine, performs a nucleophilic attack on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the release of the alcohol (1-chloroethanol) and the formation of an acyl-enzyme intermediate, which is subsequently hydrolyzed by water to release acetic acid and regenerate the free enzyme.

Haloalkane Dehalogenases:

Haloalkane dehalogenases (HLDs) are enzymes that catalyze the cleavage of carbon-halogen bonds in halogenated compounds wikipedia.orgnih.gov. These enzymes exhibit broad substrate specificity and have significant potential in bioremediation and biocatalysis muni.cz. 1-Chloroethyl acetate, containing a carbon-chlorine bond, can be a potential substrate for HLDs. However, the presence of the ester group might influence its recognition and binding in the active site, which is typically hydrophobic researchgate.net.

The catalytic mechanism of haloalkane dehalogenases involves a nucleophilic attack by a carboxylate group from an aspartate residue in the active site on the carbon atom bearing the halogen wikipedia.orgnih.govnih.gov. This proceeds via an S\textsubscript{N}2 mechanism, leading to the formation of a covalent alkyl-enzyme ester intermediate and the release of the halide ion wikipedia.orgcore.ac.uk. This intermediate is then hydrolyzed by water, a process facilitated by a histidine residue acting as a general base, to release the corresponding alcohol and regenerate the enzyme wikipedia.org. In the case of 1-chloroethyl acetate, the HLD would first cleave the C-Cl bond to form an ester intermediate with the enzyme, which would then be hydrolyzed.

Research Findings on Substrate Specificity and Enzyme Mechanisms:

While specific kinetic data for the enzymatic hydrolysis of 1-chloroethyl acetate is not extensively documented in publicly available literature, the general principles of enzyme specificity and mechanism for esterases and haloalkane dehalogenases provide a strong basis for predicting its behavior as a substrate. The tables below summarize the general characteristics of these enzymes, which can be extrapolated to their potential interaction with 1-chloroethyl acetate.

Data Tables

Table 1: General Substrate Specificity of Relevant Enzymes

| Enzyme Class | Typical Substrates | Factors Influencing Specificity | Potential Interaction with 1-Chloroethyl Acetate |

| Esterases/Lipases | A wide range of esters, including triglycerides, phospholipids, and cholesteryl esters. nih.gov | - Acyl chain length and branching.- Nature of the alcohol moiety.- Stereochemistry of the substrate. | The acetyl group is small and generally acceptable. The chloro-substituent on the ethyl group may affect binding and activity, potentially making it a moderate substrate. |

| Haloalkane Dehalogenases | Halogenated alkanes, alkenes, and cyclic compounds. wikipedia.org | - Type of halogen (I > Br > Cl).- Length and structure of the alkyl chain.- Position of the halogen. | The primary C-Cl bond makes it a potential substrate. The presence of the ester group may influence its entry and orientation in the active site. |

Table 2: Key Mechanistic Steps in the Enzymatic Hydrolysis of 1-Chloroethyl Acetate

| Enzyme Class | Key Catalytic Residues | Mechanistic Steps | Products |

| Esterases/Lipases | Serine, Histidine, Aspartate/Glutamate (Catalytic Triad) | 1. Nucleophilic attack by the serine hydroxyl on the ester carbonyl carbon.2. Formation of a tetrahedral intermediate.3. Release of 1-chloroethanol and formation of an acyl-enzyme intermediate.4. Hydrolysis of the acyl-enzyme intermediate by water.5. Release of acetic acid and regeneration of the enzyme. | Acetic acid, 1-chloroethanol |

| Haloalkane Dehalogenases | Aspartate (nucleophile), Histidine (base), Aspartate/Glutamate (part of catalytic pentad) | 1. Nucleophilic attack by an aspartate carboxylate on the carbon bearing the chlorine (S\textsubscript{N}2 reaction). wikipedia.orgnih.govnih.gov2. Formation of a covalent ester intermediate with the enzyme and release of chloride ion.3. Hydrolysis of the ester intermediate by a water molecule activated by a histidine residue. wikipedia.org4. Release of the product (which would be an acetate-enzyme complex that further breaks down) and regeneration of the enzyme. | Acetic acid, Ethanol (B145695), Chloride ion (after complete hydrolysis) |

Environmental Transformation and Biochemical Interactions

Abiotic Degradation Pathways

Abiotic degradation involves chemical processes that occur without the intervention of living organisms. For halogenated aliphatic compounds like 1-chloroethanol (B3344066), the primary abiotic degradation pathways are hydrolysis and dehydrohalogenation.

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For alkyl halides, this involves the nucleophilic substitution of the halogen atom with a hydroxyl group. The neutral hydrolysis of 1,2-chlorohydrins, such as the isomer 2-chloroethanol (B45725), has been shown to be a very slow process, almost negligible under typical environmental conditions compared to other transformation pathways. researchgate.netarkat-usa.org While specific kinetic data for 1-chloroethanol is scarce, it is expected to undergo slow hydrolysis to form acetaldehyde (B116499) and hydrochloric acid. The reaction is significantly catalyzed by alkaline conditions.

Dehydrohalogenation is an elimination reaction that removes a hydrogen and a halogen atom from adjacent carbons, typically resulting in the formation of an alkene or, in the case of halohydrins, an epoxide. wikipedia.org This process is a major abiotic degradation route for many alkyl halides, especially under basic conditions. wikipedia.org

For 1,2-chlorohydrins, alkaline dehydrochlorination proceeds via a two-step mechanism. The first step is a rapid equilibrium where a hydroxide (B78521) ion removes a proton from the alcohol group, forming an alkoxide. The second, slower, rate-determining step involves an internal nucleophilic attack by the alkoxide ion, displacing the chloride ion and forming an epoxide ring. researchgate.netarkat-usa.org

A study on the alkaline dehydrochlorination of 2-chloroethanol and other 1,2-chlorohydrins confirmed this mechanism, leading to the formation of oxirane. researchgate.netarkat-usa.org The reaction rate is dependent on the concentration of the hydroxide ion. researchgate.netarkat-usa.org

Table 1: Rate Constants for Alkaline Dehydrochlorination of 2-Chloroethanol at 35°C (Data serves as an example for a 1,2-chlorohydrin)

| [OH⁻] / mol dm⁻³ | Pseudo First-Order Rate Constant (k₁') / 10⁻⁵ s⁻¹ | Second-Order Rate Constant (k₂) / 10⁻³ dm³ mol⁻¹ s⁻¹ |

| 0.010 | 1.00 | 10.0 |

| 0.020 | 1.98 | 9.90 |

| 0.040 | 3.84 | 9.60 |

| 0.060 | 5.61 | 9.35 |

| 0.080 | 7.32 | 9.15 |

| 0.100 | 8.95 | 8.95 |

| Source: Adapted from data presented in a kinetic study of 1,2-chlorohydrins. researchgate.netarkat-usa.org |

Theoretical studies indicate a key difference between the isomers. While dehydrohalogenation of 2-chloroethanol can lead to vinyl alcohol (which tautomerizes to acetaldehyde) or oxirane, the dehydrohalogenation of 1-chloroethanol is predicted to form acetaldehyde directly. researchgate.net Computational analysis shows that 1-chloroethanol is thermodynamically less stable than 2-chloroethanol. researchgate.net

Biotransformation Mechanisms

Microorganisms have evolved diverse metabolic capabilities to degrade a wide range of chemical compounds, including chlorinated aliphatics. The biotransformation of chloroethanols involves a sequence of enzymatic reactions.

Enzymatic dehalogenation is a critical step in the breakdown of many organohalogen compounds. nih.gov Dehalogenases are enzymes that catalyze the cleavage of carbon-halogen bonds, a process that detoxifies the compound and facilitates its entry into central metabolic pathways. nih.gov These enzymes are broadly classified based on their reaction mechanism, including hydrolytic, reductive, and oxygenolytic dehalogenases. nih.gov

In the context of chloroethanol metabolism, the key dehalogenation step occurs after its initial oxidation. Bacteria that degrade 2-chloroethanol, such as Pseudomonas putida US2 and Xanthobacter autotrophicus GJ10, first convert it to chloroacetic acid. core.ac.uk This intermediate is then acted upon by a haloacetate dehalogenase, which hydrolytically removes the chlorine atom to produce glycolate (B3277807) and a chloride ion. core.ac.uk This dehalogenase in P. putida US2 was found to be an inducible enzyme with a molecular mass of approximately 28 kDa. core.ac.uk

The initial step in the microbial metabolism of chloroethanols is their oxidation to the corresponding chloroaldehydes. This reaction is catalyzed by alcohol dehydrogenases (ADHs). core.ac.uk In several well-studied bacteria, these ADHs exhibit broad substrate specificity, enabling them to act on a variety of primary and secondary alcohols, including halogenated ones. core.ac.uknih.gov

In Xanthobacter autotrophicus GJ10 , the oxidation of 2-chloroethanol to 2-chloroacetaldehyde is catalyzed by a quinoprotein alcohol dehydrogenase. This enzyme uses pyrroloquinoline quinone (PQQ) as a prosthetic group and is inducible by 2-chloroethanol, 1,2-dichloroethane (B1671644), and ethanol (B145695). asm.org

In Pseudomonas putida US2 , an inducible, phenazine (B1670421) ethosulfate (PES)-dependent alcohol dehydrogenase carries out the same conversion. This enzyme showed high activity towards secondary alcohols and long-chain primary alcohols, with lower but significant activity towards 2-chloroethanol. core.ac.uk

The subsequent oxidation of the resulting 2-chloroacetaldehyde to chloroacetic acid is catalyzed by an NAD-dependent aldehyde dehydrogenase, which has also been identified in both X. autotrophicus GJ10 and P. putida US2. core.ac.ukasm.org

Table 2: Properties of Enzymes in the 2-Chloroethanol Degradation Pathway of Pseudomonas putida US2

| Enzyme | Substrate(s) | Inducer(s) | Characteristics/Cofactors |

| Alcohol Dehydrogenase | 2-Chloroethanol, Ethanol, Secondary Alcohols | 2-Chloroethanol, Ethanol, Chloroacetate | PES-dependent |

| Aldehyde Dehydrogenase | 2-Chloroacetaldehyde | 2-Chloroethanol, Ethanol | NAD-dependent |

| Dehalogenase | Chloroacetate | 2-Chloroethanol, Chloroacetate | Hydrolytic, 28 kDa polypeptide |

| Source: Compiled from research on Pseudomonas putida US2. core.ac.uk |

The microbial metabolism of chlorinated aliphatic hydrocarbons is a key process for their bioremediation from contaminated environments. nih.gov Bacteria capable of degrading these compounds have been isolated from various sources and utilize distinct metabolic pathways. core.ac.uknih.gov

The aerobic degradation pathway for 2-chloroethanol is well-characterized in certain bacteria and serves as a model for short-chain chlorinated alcohols. The pathway proceeds in three main enzymatic steps:

Oxidation: 2-Chloroethanol is oxidized to 2-chloroacetaldehyde by an alcohol dehydrogenase. core.ac.uk

Further Oxidation: 2-Chloroacetaldehyde is oxidized to chloroacetic acid by an aldehyde dehydrogenase. core.ac.uk

Dehalogenation: Chloroacetic acid is hydrolytically dehalogenated to glycolate by a haloacetate dehalogenase. core.ac.uk

The resulting glycolate is a common metabolite that can readily enter the cell's central metabolic pathways, such as the glyoxylate (B1226380) cycle, to be used for energy and biomass production. This complete degradation pathway has been elucidated in strains like Pseudomonas putida US2 and Xanthobacter autotrophicus GJ10. core.ac.ukasm.org The enzymes involved are typically inducible, meaning their synthesis is triggered by the presence of the chlorinated substrate or related compounds. core.ac.uk

Intermediates in Degradation Pathways

The study of the environmental fate of "Acetic acid;1-chloroethanol" necessitates an examination of its constituent components, as this term does not represent a standard chemical compound but rather suggests a mixture or a reaction product. The degradation pathways of chloroethanols, particularly 1-chloroethanol and its more extensively studied isomer, 2-chloroethanol, are critical to understanding their environmental transformation. These pathways often involve intermediates that are derivatives of acetic acid, providing a direct link between the two named substances.

Research into the biodegradation of chloroethanols has identified several key intermediate compounds that are formed as the parent molecule is broken down by microorganisms. Similarly, metabolic processes in mammals and thermal decomposition studies have revealed distinct intermediates.

Bacterial Degradation Intermediates

The most well-documented degradation pathway for chloroethanols is the aerobic bacterial breakdown of 2-chloroethanol. This process has been observed in various bacterial strains, including Pseudomonas and Xanthobacter species. core.ac.ukoup.com The degradation proceeds through a sequential oxidation and dehalogenation process.

The established pathway involves the following key steps and intermediates:

2-Chloroethanol to 2-Chloroacetaldehyde: The initial step is the oxidation of 2-chloroethanol, catalyzed by an alcohol dehydrogenase, to form the intermediate 2-chloroacetaldehyde. core.ac.uknih.gov This aldehyde is a potent mutagen and its formation is a critical step in the metabolic pathway. oup.com

2-Chloroacetaldehyde to 2-Chloroacetic Acid: The highly reactive 2-chloroacetaldehyde is then rapidly oxidized by an aldehyde dehydrogenase to produce 2-chloroacetic acid (chloroacetate). nih.govwikipedia.org

2-Chloroacetic Acid to Glycolate: The final step in this primary pathway is the dehalogenation of 2-chloroacetic acid by a haloacetate dehalogenase enzyme, which removes the chlorine atom and results in the formation of glycolate. core.ac.ukoup.com Glycolate can then enter central metabolic pathways.

In some bacterial mutants that lack the necessary dehalogenase activity, 2-chloroacetic acid is not further broken down but instead accumulates and is excreted into the surrounding environment. core.ac.uk The degradation of 2-chloroethanol in the denitrifying bacterium Pseudomonas stutzeri follows this same pathway, indicating its prevalence across different metabolic conditions. nih.gov

Thermal Decomposition Intermediates

Computational studies have explored the thermal decomposition of chloroethanols in the gas phase. In the decomposition of 2-chloroethanol, its isomer, 1-chloroethanol , is suggested to be a plausible intermediate. chemrxiv.orgacs.org 1-chloroethanol is then shown to decompose directly into acetaldehyde and hydrochloric acid (HCl) . chemrxiv.orgacs.org

Metabolic Intermediates in Mammals

In mammalian systems, 2-chloroethanol is also metabolized by liver enzymes. The pathway mirrors the initial steps of bacterial degradation, with alcohol dehydrogenase oxidizing 2-chloroethanol to 2-chloroacetaldehyde , which is subsequently converted to 2-chloroacetic acid by aldehyde dehydrogenase. uzh.ch

Following the formation of these initial intermediates, further metabolic interactions occur. Both 2-chloroacetaldehyde and 2-chloroacetic acid can form conjugates with glutathione (B108866), a key detoxification mechanism. uzh.ch The metabolism of the glutathione conjugates can lead to the formation of S-carboxymethylcysteine , which can be further processed to form thiodiacetic acid . uzh.ch Ultimately, this pathway can lead to the formation of carbon dioxide . uzh.ch

The table below summarizes the key intermediates identified in the different degradation and transformation pathways of chloroethanols.

Intermediates in Chloroethanol Degradation Pathways

| Precursor Compound | Pathway | Intermediate Compound | Subsequent Product |

|---|---|---|---|

| 2-Chloroethanol | Bacterial Aerobic Degradation | 2-Chloroacetaldehyde | 2-Chloroacetic acid |

| 2-Chloroacetaldehyde | Bacterial Aerobic Degradation | 2-Chloroacetic acid | Glycolate |

| 2-Chloroacetic acid | Bacterial Aerobic Degradation | Glycolate | Central Metabolism |

| 2-Chloroethanol | Thermal Decomposition | 1-Chloroethanol | Acetaldehyde & HCl |

| 1-Chloroethanol | Thermal Decomposition | Acetaldehyde & HCl | - |

| 2-Chloroethanol | Mammalian Metabolism | 2-Chloroacetaldehyde | 2-Chloroacetic acid |

| 2-Chloroacetaldehyde | Mammalian Metabolism | 2-Chloroacetic acid | Glutathione Conjugates |

| 2-Chloroacetic acid | Mammalian Metabolism | S-Carboxymethylcysteine | Thiodiacetic acid |

Historical Context and Evolution of Chloroethanol Chemistry

Early Synthetic Routes and Industrial Production

The industrial journey of 2-chloroethanol (B45725) began in the early 20th century. One of the earliest documented methods of production at an industrial scale was by BASF in 1904, which involved the reaction of ethylene (B1197577) and carbon dioxide in an aqueous solution of bleaching powder. chemcess.com However, the predominant historical method for producing 2-chloroethanol has been the hypochlorination of ethylene. chemcess.com

On an industrial scale, this was often carried out by co-introducing chlorine, ethylene, and water upwards through packed towers. chemcess.com This continuous process could achieve an 88% yield of 2-chloroethanol at a concentration of 6.4%, a temperature of 35 °C, and an ethylene-to-chlorine ratio of 1.42. chemcess.com

Alternative, though perhaps less common, early synthetic routes included:

Refluxing ethylene glycol with concentrated hydrochloric acid or hydrogen chloride, although this method is noted for having a modest yield. sciencemadness.org

Bubbling a mixture of carbon dioxide and ethene through a suspension of calcium hypochlorite (B82951) (bleaching powder) in water. sciencemadness.org

The primary driver for the large-scale production of 2-chloroethanol was its use as a precursor to ethylene oxide, which is produced by the dehydrohalogenation of 2-chloroethanol with an alkali hydroxide (B78521) like potassium hydroxide at room temperature. sciencemadness.org This route to ethylene oxide has since been largely replaced by the direct oxidation of ethylene using silver catalysts. chemcess.com

Table 1: Early Synthetic Routes for 2-Chloroethanol

| Method | Reactants | Description | Key Characteristics |

| Hypochlorination of Ethylene | Ethylene, Hypochlorous Acid (from Chlorine and Water) | Ethylene is bubbled through an aqueous solution of hypochlorous acid. This was the primary industrial method. | Faster reaction than ethylene chlorination, preventing excess dichloroethane formation. chemcess.com |

| BASF Process (1904) | Ethylene, Carbon Dioxide, Bleaching Powder Solution | An early industrial method reacting ethylene and CO2 in an aqueous bleaching powder solution. chemcess.com | One of the first large-scale production methods. |

| Ethylene Glycol and HCl | Ethylene Glycol, Hydrochloric Acid | Refluxing ethylene glycol with concentrated HCl. | Generally results in a lower yield. sciencemadness.org |

| Bleaching Powder and Ethene | Ethene, Carbon Dioxide, Calcium Hypochlorite | Bubbling ethene and CO2 through a suspension of bleaching powder in water. sciencemadness.org | A variation of the hypochlorous acid method. |

Development of Catalytic Methods

While the classic hypochlorination route dominated early production, research has led to the development of various catalytic methods aimed at improving efficiency, safety, and sustainability.

One area of development has focused on the reaction between ethylene glycol and hydrochloric acid. A continuous preparation method has been developed that uses a carboxylic acid catalyst, such as adipic acid, oxalic acid, or propionic acid. google.com In this process, ethylene glycol, hydrochloric acid, water, and the catalyst are reacted at 110-120 °C. google.com This method is considered safer as it avoids the use of ethylene oxide, a toxic and flammable gas, as a raw material. google.com

More recently, electrochemical strategies have emerged as a promising alternative. These methods offer a way to synthesize 2-chloroethanol from sodium chloride (NaCl) and ethylene, avoiding the use of corrosive hypochlorous acid. researchgate.net One such approach demonstrates the electrooxidation of ethylene to 2-chloroethanol in acidic seawater, utilizing the naturally present chloride ions. acs.org Using a commercial palladium catalyst, this process can achieve a Faradaic efficiency of approximately 70%. acs.org The mechanism involves the direct interaction of adsorbed chloride anions with ethylene at low potentials. acs.org Another study highlights the use of a tin oxide (SnO2) catalyst for the efficient electro-oxidation of ethylene to 2-chloroethanol. researchgate.net

Catalysts are also utilized in some of the applications of 2-chloroethanol itself. For instance, adducts of 2-chloroethanol with tungsten or molybdenum halides and organoaluminum compounds are used as catalysts for olefin metabolism and the ring-opening polymerization of cycloalkenes. chemcess.com

Table 2: Catalytic Methods in Chloroethanol Chemistry

| Method | Catalyst | Reactants | Process Description | Advantages |

| Carboxylic Acid Catalysis | Adipic acid, Oxalic acid, etc. | Ethylene Glycol, Hydrochloric Acid | Continuous reaction at 110-120°C. google.com | Avoids hazardous ethylene oxide as a starting material. google.com |

| Electrochemical Oxidation (Pd) | Palladium (Pd) | Ethylene, Chloride ions (from seawater) | Electrocatalytic oxidation in an acidic environment. acs.org | High Faradaic efficiency (~70%); uses readily available chloride. acs.org |

| Electrochemical Oxidation (SnO2) | Tin Oxide (SnO2) | Ethylene, Chloride ions (from NaCl) | Electrified one-pot oxidation at the anode. researchgate.net | Alternative to corrosive hypochlorous acid method. researchgate.net |

| Catalyst Application | Tungsten/Molybdenum Halide Adducts | 2-Chloroethanol, Olefins/Cycloalkenes | 2-Chloroethanol adducts used to catalyze polymerization. chemcess.com | Specialized application in polymer synthesis. |

Q & A

Basic: How can researchers experimentally determine the partition coefficient (KKK) of acetic acid in biphasic solvent systems?

Methodological Answer:

To determine , design a liquid-liquid extraction experiment using water and a hydrophobic solvent (e.g., 1-octanol).

Equilibrium Setup : Mix equal volumes of acetic acid in water and solvent. Shake vigorously to reach equilibrium.

Phase Separation : Allow phases to separate, then measure acetic acid concentrations in both layers via titration or UV-Vis spectroscopy.

Calculation : .

Validation : Repeat under controlled pH/temperature to assess reproducibility. Reference AP® Chemistry guidelines for equilibrium constant calculations and error analysis .

Advanced: What spectroscopic techniques are optimal for distinguishing 1-chloroethanol from its structural isomers?

Methodological Answer:

Combine mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy:

- MS : Use electron ionization (EI) to fragment the molecule. 1-Chloroethanol () will show a molecular ion peak at 80.5 (base peak: at 35/37). Compare with NIST reference spectra .

- IR : Look for O-H stretches (~3200 cm) and C-Cl stretches (~650 cm).

- NMR : NMR will show distinct splitting patterns for the -CHCl group (~3.7 ppm) and hydroxyl proton (~1.5 ppm, broad). Validate with computed 3D structures from NIST .

Basic: What precautions are critical when handling acetic acid and 1-chloroethanol in mixed solvent systems?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation (acetic acid vapors irritate mucous membranes; 1-chloroethanol is toxic).

- Reactivity : Avoid strong oxidizers (risk of exothermic reactions). Store in glass containers; 1-chloroethanol may degrade plastics.

- PPE : Wear nitrile gloves, goggles, and lab coats. Reference ChemicalSafetyFacts.org and NIST safety protocols .

Advanced: How can researchers resolve discrepancies in reported thermodynamic properties of 1-chloroethanol derivatives?

Methodological Answer:

Cross-Validate Sources : Compare data from NIST, PubChem, and CAS. For example, reconcile conflicting vapor pressure values using standardized measurement protocols .

Experimental Replication : Reproduce key studies under identical conditions (e.g., calorimetry for ).

Computational Validation : Use Gaussian or DFT calculations to predict thermodynamic parameters and compare with literature. Cite discrepancies in peer-reviewed journals .

Basic: What synthetic routes are available for preparing 1-chloroethanol acetate, and how can reaction conditions be optimized?

Methodological Answer:

- Esterification : React 1-chloroethanol with acetic anhydride in the presence of (catalyst).

- Purity Control : Monitor reaction via TLC (silica gel, hexane:ethyl acetate 3:1).

- Optimization : Adjust molar ratios (1:1.2 for excess anhydride), temperature (60–80°C), and reaction time (2–4 hrs). Confirm structure via NMR (ester carbonyl at ~170 ppm) .

Advanced: How can trace impurities in acetic acid be analyzed using chromatographic methods?

Methodological Answer:

GC-MS Setup : Use a polar capillary column (e.g., DB-WAX) and helium carrier gas.

Sample Prep : Derivatize acetic acid to methyl acetate (via BF-methanol) to improve volatility.

Detection : Monitor for chlorinated impurities (e.g., chloroacetic acid) using selected ion monitoring (SIM) at 94/94. Compare with certified reference materials (e.g., LGC Standards) .

Basic: How can researchers validate the purity of acetic acid in laboratory settings?

Methodological Answer:

- Titration : Standardize with 0.1 M NaOH (phenolphthalein endpoint).

- Freezing Point Test : Pure acetic acid freezes at 16.6°C; deviations indicate impurities.

- Spectroscopy : UV-Vis (λ~260 nm for trace aldehydes) or FTIR (absence of C=O stretches from acetic anhydride) .

Advanced: What computational methods predict the reactivity of acetic acid with chlorinated alcohols under varying conditions?

Methodological Answer:

- DFT Calculations : Use Gaussian to model transition states (e.g., esterification with 1-chloroethanol). Optimize geometries at the B3LYP/6-31G(d) level.

- Kinetic Modeling : Apply Arrhenius equations to predict rate constants at different temperatures. Validate with experimental data from batch reactors (e.g., Monsanto process conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.